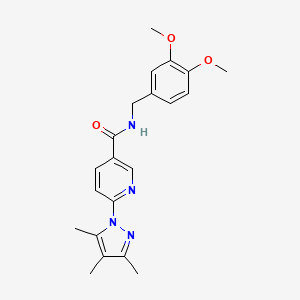

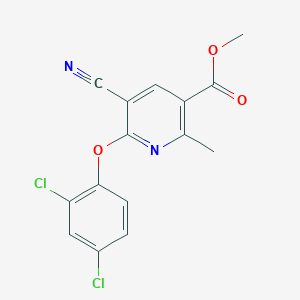

![molecular formula C19H28N4O3 B2907148 6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1040656-04-9](/img/structure/B2907148.png)

6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine and piperidine. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The compound contains a pyrimidine ring and a piperidine ring, both of which are common structures in medicinal chemistry. The piperidine ring is a part of many pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 3,5-dimethylpiperidine is a colorless liquid with a density of 0.853 g/mL .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Scientific Field

Medical Oncology and Pharmacology

Application Summary

The compound F5257-0597 has been identified as a potential inhibitor of CDK2 (Cyclin-Dependent Kinase 2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells.

Methods of Application

Researchers synthesized derivatives of F5257-0597 and tested their cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma). The compounds were evaluated for their ability to inhibit CDK2/cyclin A2 activity in vitro.

Results

The derivatives showed significant cytotoxic activities with IC50 values ranging from 45–97 nM for MCF-7, 6–99 nM for HCT-116, and 48–90 nM for HepG-2, compared to the control drug sorafenib . The most potent compounds also demonstrated significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .

Drug Design and Synthesis

Scientific Field

Organic Chemistry and Pharmaceutical Sciences

Application Summary

F5257-0597 serves as a scaffold for the development of novel piperidine derivatives, which are crucial in the design of new pharmaceuticals. Its structure is versatile for modifications, allowing for the creation of a variety of biologically active compounds.

Methods of Application

The synthesis of new derivatives based on the F5257-0597 scaffold involves various intra- and intermolecular reactions. These reactions include cyclization, cycloaddition, and amination processes that lead to the formation of substituted piperidines, spiropiperidines, and piperidinones.

Results

The synthesized piperidine derivatives have shown a wide range of pharmacological activities, indicating the compound’s utility in drug design and synthesis. The specific activities and pharmacological profiles of these derivatives are subject to ongoing research .

Molecular Modeling and Drug Discovery

Scientific Field

Computational Chemistry and Molecular Pharmacology

Application Summary

F5257-0597 and its derivatives are used in molecular modeling studies to predict their interactions with biological targets, such as enzymes and receptors. This aids in the discovery of new drugs with improved efficacy and selectivity.

Methods of Application

Computational tools like molecular docking and dynamics simulations are employed to study the binding affinity and stability of F5257-0597 derivatives with their targets. The compound’s structure is optimized for better interaction with the active sites of proteins.

Results

Molecular modeling investigations have provided insights into the binding modes and inhibitory potentials of the derivatives. These studies facilitate the optimization of the compounds for enhanced biological activity and reduced side effects .

Enzymatic Inhibition Studies

Scientific Field

Biochemistry and Enzymology

Application Summary

Beyond its role in cancer treatment, F5257-0597 is explored for its inhibitory effects on other enzymes that are implicated in various diseases. This includes enzymes involved in metabolic pathways and inflammatory responses.

Methods of Application

Enzyme assays are conducted to determine the inhibitory concentration (IC50) of F5257-0597 derivatives. The assays measure the activity of target enzymes in the presence of the compound and its derivatives at varying concentrations.

Results

The studies have revealed that certain derivatives of F5257-0597 exhibit potent inhibitory activities against a range of enzymes, suggesting potential therapeutic applications in treating diseases associated with these enzymes .

Cell Cycle Analysis

Scientific Field

Cell Biology and Genetics

Application Summary

F5257-0597 is investigated for its effects on cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest, which is a desirable effect in the treatment of proliferative disorders.

Methods of Application

Cell cycle analysis is performed using flow cytometry to assess the distribution of cells across different phases of the cell cycle. The compound’s impact on cell cycle checkpoints is also studied.

Results

The compound induced significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells. This demonstrates its potential as an anti-proliferative agent .

Apoptosis Induction

Scientific Field

Molecular Medicine and Apoptosis Research

Application Summary

Apoptosis, or programmed cell death, is a vital process for the removal of damaged or unwanted cells. F5257-0597 is studied for its ability to induce apoptosis in cancer cells, which can be beneficial for cancer therapy.

Methods of Application

Apoptosis assays, such as Annexin V staining and caspase activity measurements, are used to quantify the apoptotic effect of F5257-0597 derivatives on cancer cells.

Results

The compound has been shown to trigger apoptosis in various cancer cell lines, contributing to its anti-cancer properties. The extent of apoptosis induction correlates with the compound’s cytotoxicity and enzymatic inhibition profiles .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-6-7-23-15(18(25)22-10-12(2)8-13(3)11-22)9-14-16(23)20(4)19(26)21(5)17(14)24/h9,12-13H,6-8,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYBKMFSLNFYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CC(CC(C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

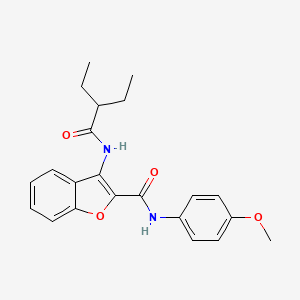

![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)

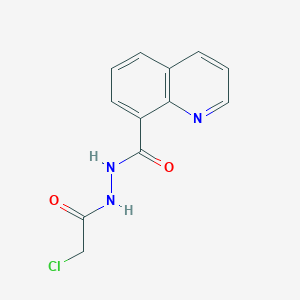

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

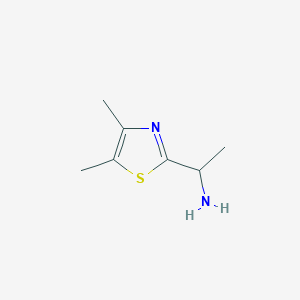

![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)

![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)